molecular formula C17H11N5O3S2 B2385809 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one CAS No. 891123-55-0

2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B2385809
CAS No.: 891123-55-0
M. Wt: 397.43
InChI Key: WFCMKLAPBKWQNR-UHFFFAOYSA-N
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Description

The compound 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-nitrophenyl group at position 6 and a sulfanyl-linked thiophen-2-yl ethanone moiety at position 2. Its synthesis follows general Procedure C, involving condensation reactions at 40°C, as described for structurally related compounds in .

Properties

IUPAC Name

2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3S2/c23-14(15-5-2-8-26-15)10-27-17-19-18-16-7-6-13(20-21(16)17)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCMKLAPBKWQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides in the presence of solvents like ethanol, toluene, or 1-butanol . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one exhibit significant anticancer properties. They may induce apoptosis and inhibit cancer cell proliferation. For instance:

  • Mechanism : The compound may trigger apoptotic pathways and cause cell cycle arrest in cancer cells, leading to reduced tumor growth.

Antimicrobial Effects

The compound has demonstrated notable antimicrobial activity against various pathogens:

  • Mechanism : It disrupts microbial cell wall synthesis and function, showcasing effectiveness against both bacterial and fungal strains.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX):

  • Mechanism : This inhibition can reduce inflammation in various biological contexts.

Study on Anticancer Activity

A recent study investigated the anticancer effects of a series of triazolo derivatives, including the target compound. The findings revealed:

  • In vitro Results : The compound showed significant cytotoxicity against several cancer cell lines with selectivity indices superior to standard treatments like methotrexate .

Antimicrobial Testing

Another study focused on the antimicrobial properties of similar compounds. Results indicated:

  • Efficacy : The compound exhibited effective inhibition against common bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Summary of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInduction of apoptosis; cell cycle arrestSignificant cytotoxicity in cancer cell lines
AntimicrobialDisruption of microbial cell wall synthesisEffective against E. coli and S. aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduction in inflammatory markers in vitro

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can intercalate with DNA, thereby inhibiting the replication of cancer cells. It also interacts with enzymes, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the [1,2,4]Triazolo[4,3-b]pyridazine Core

  • 3-Nitrophenyl vs. 4-Ethylphenyl ():
    The target compound’s 3-nitrophenyl group contrasts with the 4-ethylphenyl substituent in N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide . The nitro group’s electron-withdrawing nature may improve binding affinity but reduce metabolic stability compared to the ethyl group’s neutral hydrophobicity .
  • Thiophen-2-yl vs. Thiazol-2-yl (): Replacing the thiophen-2-yl ethanone with a thiazol-2-yl group (as in 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) alters electronic properties. Thiazole’s additional nitrogen atom may enhance hydrogen bonding but reduce lipophilicity .

Core Heterocycle Variations

  • [1,2,4]Triazolo[4,3-b]pyridazine vs. [1,3]Thiazolo[3,2-b][1,2,4]triazole ():
    Compounds like 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one replace the pyridazine ring with a thiazole, reducing aromatic π-system size. This modification likely diminishes kinase inhibition potency, as seen in , where pyridazine-based derivatives exhibit superior pharmaceutical profiles .

Pharmacological and Physicochemical Properties

Potency and Selectivity

  • PF-4254644 (): This c-Met inhibitor shares the [1,2,4]triazolo[4,3-b]pyridazine core but incorporates a 1-methyl-1H-pyrazol-4-yl group and a quinoline moiety. Its high potency and selectivity derive from optimized steric and electronic interactions, highlighting the importance of substituent positioning .
  • 6-[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethyl-quinolines (): These analogs demonstrate reduced potency compared to PF-4254644, underscoring the trade-off between bulkier substituents and target engagement .

Metabolic Stability

The nitro group in the target compound may increase susceptibility to metabolic reduction compared to halogenated analogs (e.g., bromophenyl derivatives in ) or methylated cores (). For instance, bromine’s electronegativity and larger atomic radius could enhance stability without significantly altering electron distribution .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position) Molecular Weight Notable Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(3-nitrophenyl), 3-(thiophen-2-yl sulfanyl) 437.44 (calc.) High electron-withdrawing potential; potential kinase inhibition inferred
N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (Ev8) [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-ethylphenyl), 3-(acetamide sulfanyl) 431.52 Moderate hydrophobicity; uncharged substituent may improve metabolic stability
PF-4254644 (Ev7) [1,2,4]Triazolo[4,3-b]pyridazine 6-(1-methyl-1H-pyrazol-4-yl), quinoline Not reported Highly potent c-Met inhibitor; optimized selectivity via structure-based design
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one (Ev9) [1,3]Thiazolo[3,2-b][1,2,4]triazole 6-methyl 193.22 Smaller aromatic system; reduced kinase affinity compared to pyridazine cores

Biological Activity

The compound 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure consisting of:

  • A triazole ring fused with a pyridazine ring.
  • A nitrophenyl group at the 6-position.
  • A sulfanyl group connected to an ethanone moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to:

  • Inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells .
  • Exhibit antiviral properties by targeting viral replication processes in infected cells .

Anticancer Activity

Research indicates that derivatives of triazolopyridazines, including the compound , have demonstrated significant anticancer properties. For instance:

  • The compound has shown efficacy against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells, with IC50 values indicating potent activity .
  • In vitro studies have confirmed its ability to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Antiviral Activity

The compound also exhibits antiviral properties:

  • It has been tested against several viruses, showing effectiveness in inhibiting viral replication in cell cultures. For example, compounds similar to this have been reported to inhibit HSV replication significantly at low concentrations .

Other Biological Activities

Additionally, the compound may possess:

  • Anti-inflammatory effects , which are common among triazole derivatives.
  • Antioxidant properties , contributing to its potential in treating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

StudyCompound TestedActivityIC50 Value
22iAntitumor (A549)0.83 μM
Various TriazolethionesAntifungalVaried
3aa–adAntiviral (HSV)50 μM

These findings underscore the potential of triazolo derivatives in drug development.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Answer:
The synthesis involves multi-step routes, starting with chlorination using thionyl chloride to activate intermediates, followed by nucleophilic substitution (e.g., thiol group introduction). Key reagents include phosphorus oxychloride for cyclization and solvents like dimethylformamide (DMF) under reflux conditions (70–100°C) to enhance reaction efficiency. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is critical to isolate the final product. Yield optimization requires precise stoichiometric ratios (1:1.2 for thiol-containing intermediates) and inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to verify aromatic protons (δ 7.5–8.5 ppm) and sulfanyl-linked carbons (δ 40–50 ppm).

Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Elemental Analysis : Validate C, H, N, S percentages (±0.3% deviation).

X-ray Crystallography : Resolve crystal packing and confirm triazolopyridazine ring geometry .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:

  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <10 μM suggest strong inhibition .
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Prioritize targets with docking scores ≤−8 kcal/mol.
  • CRISPR Knockout : Validate target dependency by comparing cytotoxicity in wild-type vs. gene-edited cell lines .

Advanced: How to resolve contradictory structure-activity relationship (SAR) data in derivatives?

Answer:

  • Substituent Analysis : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups at the 3-nitrophenyl moiety. Nitro groups enhance kinase inhibition (IC₅₀: 2.3 μM vs. 12.7 μM for methoxy) but reduce solubility .
  • Statistical Modeling : Apply QSAR with descriptors like logP and polar surface area to predict bioactivity outliers. Use partial least squares (PLS) regression to correlate electronic effects with activity .

Advanced: What factors influence the compound’s stability during storage and handling?

Answer:

  • Oxidative Degradation : The sulfanyl group is prone to oxidation; store under N₂ at −20°C with desiccants. Monitor via HPLC for sulfoxide/sulfone byproducts.
  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9). Use buffered solutions (pH 6–7) for in vitro studies.
  • Thermal Stability : Decomposition occurs >150°C; differential scanning calorimetry (DSC) identifies safe handling thresholds .

Advanced: What chemical modifications enhance reactivity for medicinal chemistry applications?

Answer:

  • Oxidation : Treat with H₂O₂ in acetic acid to generate sulfone derivatives, improving target binding but reducing cell permeability.
  • Nucleophilic Substitution : Replace the nitro group with amino via catalytic hydrogenation (Pd/C, H₂) to modulate electronic properties.
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the pyridazine ring for SAR exploration .

Advanced: How can pharmacokinetic challenges (e.g., solubility, metabolic stability) be addressed?

Answer:

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 1.2 mg/mL vs. 0.3 mg/mL for free base).
  • Prodrug Design : Acetylate the thiophen-2-yl ketone to improve oral bioavailability. Hydrolyze in vivo via esterases.
  • CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation). Introduce fluorine at vulnerable positions to block metabolism .

Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?

Answer:

  • Xenograft Models : Administer 10–50 mg/kg/day (IP or oral) in nude mice with EGFR-driven tumors. Monitor tumor volume reduction via caliper measurements (≥30% vs. control).
  • PK/PD Studies : Collect plasma samples at 0.5, 2, 6, 12, 24 h post-dose. Calculate AUC and correlate with tumor growth inhibition.
  • Toxicity Screening : Assess liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

Advanced: Which computational methods predict off-target interactions?

Answer:

  • Proteome-Wide Docking : Use SwissDock or Glide to screen against human proteome libraries. Filter hits with >30% sequence similarity to known targets.
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) for top candidates. Calculate root-mean-square deviation (RMSD) <2 Å for valid targets.
  • Machine Learning : Train Random Forest models on ChEMBL data to predict cytochrome P450 interactions .

Advanced: How to design combination therapies leveraging this compound’s synergies?

Answer:

  • Checkpoint Inhibitors : Co-administer with anti-PD-1 antibodies (10 mg/kg, biweekly) in melanoma models. Assess T-cell infiltration via flow cytometry.
  • Chemotherapy Synergy : Test with cisplatin (IC₂₅ dose) in NSCLC cell lines. Calculate combination index (CI) via Chou-Talalay method (CI <1 indicates synergy).
  • Pathway Analysis : Use RNA-seq to identify upregulated compensatory pathways (e.g., MAPK) and co-target with MEK inhibitors .

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